2-Methyl-3-ethylaminomethyl-4-hydroxy-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one is a quinoline derivative known for its diverse applications in various scientific fields. This compound features a quinoline core substituted with an ethylamino group, a methoxy group, and a methyl group, making it a unique structure with potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Methoxylation and Methylation: The methoxy and methyl groups are introduced through electrophilic substitution reactions using methanol and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine, methanol, and methyl iodide under reflux conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methoxyquinoline: Lacks the ethylamino and methyl groups.
2-Methylquinoline: Lacks the ethylamino and methoxy groups.
Uniqueness
3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one is unique due to the presence of all three substituents (ethylamino, methoxy, and methyl) on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
65273-89-4 |
---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-(ethylaminomethyl)-6-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H18N2O2/c1-4-15-8-12-9(2)16-13-6-5-10(18-3)7-11(13)14(12)17/h5-7,15H,4,8H2,1-3H3,(H,16,17) |
InChI Key |
XNHOSIBAPQOBIL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(NC2=C(C1=O)C=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.